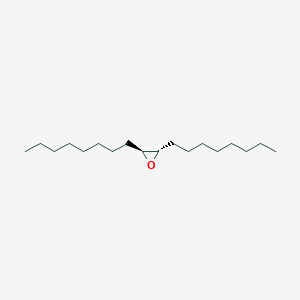
(2S,3S)-2,3-Dioctyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-Dioctyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is chiral, meaning it has non-superimposable mirror images, and the (2S,3S) notation indicates the specific configuration of the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dioctyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
Industrial production of this compound can be achieved through the use of flow microreactor systems. These systems allow for continuous production and offer advantages such as improved reaction control, higher yields, and reduced waste. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.
化学反応の分析
Types of Reactions
(2S,3S)-2,3-Dioctyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols and ethers
科学的研究の応用
(2S,3S)-2,3-Dioctyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxidation reactions and their mechanisms.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (2S,3S)-2,3-Dioctyloxirane involves the interaction of the epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles.
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-Dioctyloxirane: The enantiomer of (2S,3S)-2,3-Dioctyloxirane, with opposite chiral centers.
(2S,3S)-2,3-Butanediol: A diol with similar stereochemistry but different functional groups.
(2S,3S)-2,3-Dibromobutane: A halogenated compound with similar stereochemistry.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the epoxide ring. This combination of features makes it a valuable compound in asymmetric synthesis and chiral catalysis. Its reactivity and versatility in various chemical reactions further enhance its importance in scientific research and industrial applications.
特性
CAS番号 |
61140-94-1 |
|---|---|
分子式 |
C18H36O |
分子量 |
268.5 g/mol |
IUPAC名 |
(2S,3S)-2,3-dioctyloxirane |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1 |
InChIキー |
WAEWJBWJSRGWFY-ROUUACIJSA-N |
異性体SMILES |
CCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC |
正規SMILES |
CCCCCCCCC1C(O1)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)

![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
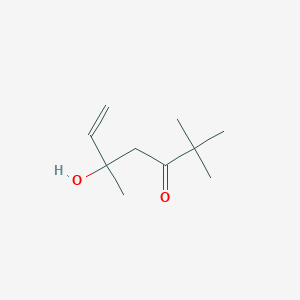
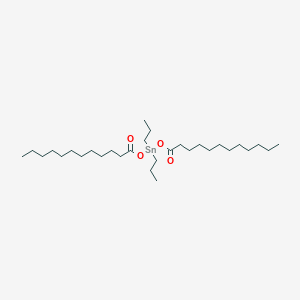
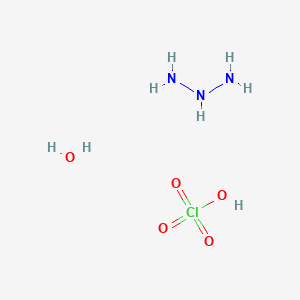
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)

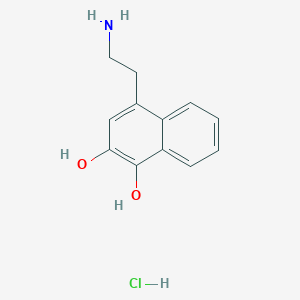

![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)
